molecular formula C8H9ClN2O B8757135 N'-(4-Chlorophenyl)acetohydrazide CAS No. 6947-29-1

N'-(4-Chlorophenyl)acetohydrazide

Cat. No. B8757135
Key on ui cas rn: 6947-29-1
M. Wt: 184.62 g/mol
InChI Key: PKBVWVMRUOSLBN-UHFFFAOYSA-N
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Patent
US07390818B2

Procedure details

12.5 g of 4-chlorophenylhydrazine hydrochloride are dissolved in 100 ml of water and then triethylamine is added until the salt has been neutralized. Extraction is carried out with AcOEt and then the extract is evaporated to dryness. The base is dissolved in 100 ml of ether, the solution is cooled to 0° C. and then 15 ml of acetic anhydride are added dropwise. The mixture is stirred at 0° C. for 15 minutes. The white precipitate formed is filtered off and is then washed with ether to produce 12.8 g of the expected compound in the form of a white powder.
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.C(N([CH2:16][CH3:17])CC)C.[OH2:18]>>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH:10][C:16](=[O:18])[CH3:17])=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
Cl.ClC1=CC=C(C=C1)NN
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
the extract is evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The base is dissolved in 100 ml of ether
ADDITION
Type
ADDITION
Details
15 ml of acetic anhydride are added dropwise
CUSTOM
Type
CUSTOM
Details
The white precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
is then washed with ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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